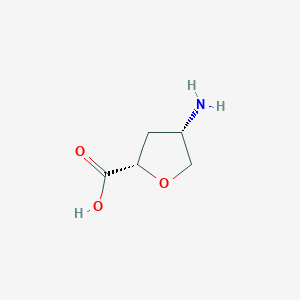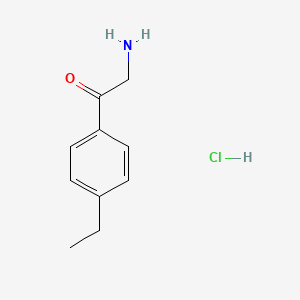![molecular formula C8H10F2O B13456593 5-(Difluoromethyl)spiro[2.3]hexane-5-carbaldehyde](/img/structure/B13456593.png)
5-(Difluoromethyl)spiro[2.3]hexane-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Difluoromethyl)spiro[2.3]hexane-5-carbaldehyde is a unique organic compound characterized by its spirocyclic structure. The presence of a difluoromethyl group and an aldehyde functional group makes it a versatile molecule in organic synthesis and various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)spiro[2.3]hexane-5-carbaldehyde typically involves the cycloaddition of methylenecyclopropanes (MCPs) in the presence of a polypyridyl iridium (III) catalyst. This visible-light-induced intramolecular [2 + 2] cycloaddition proceeds through a triplet excited state, resulting in the formation of the spirocyclic framework .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis protocols used in laboratory settings can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Análisis De Reacciones Químicas
Types of Reactions
5-(Difluoromethyl)spiro[2.3]hexane-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 5-(Difluoromethyl)spiro[2.3]hexane-5-carboxylic acid.
Reduction: Formation of 5-(Difluoromethyl)spiro[2.3]hexan-5-ylmethanol.
Substitution: Formation of various substituted spirocyclic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(Difluoromethyl)spiro[2.3]hexane-5-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic frameworks.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of functional materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-(Difluoromethyl)spiro[2.3]hexane-5-carbaldehyde involves its reactivity with various chemical reagents. The difluoromethyl group and aldehyde functional group play crucial roles in its chemical behavior. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
5-(Difluoromethyl)spiro[2.3]hexan-5-amine: Similar spirocyclic structure with an amine functional group.
5-(Difluoromethyl)spiro[2.3]hexan-5-ylmethanol: Similar spirocyclic structure with a primary alcohol functional group.
Uniqueness
5-(Difluoromethyl)spiro[2.3]hexane-5-carbaldehyde is unique due to the presence of both a difluoromethyl group and an aldehyde functional group. This combination imparts distinct reactivity and versatility in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C8H10F2O |
|---|---|
Peso molecular |
160.16 g/mol |
Nombre IUPAC |
5-(difluoromethyl)spiro[2.3]hexane-5-carbaldehyde |
InChI |
InChI=1S/C8H10F2O/c9-6(10)8(5-11)3-7(4-8)1-2-7/h5-6H,1-4H2 |
Clave InChI |
HKPVDOGVWGWLKO-UHFFFAOYSA-N |
SMILES canónico |
C1CC12CC(C2)(C=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



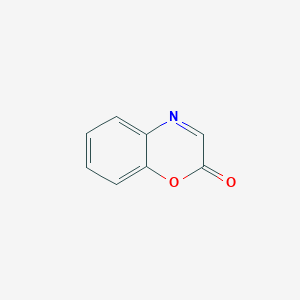
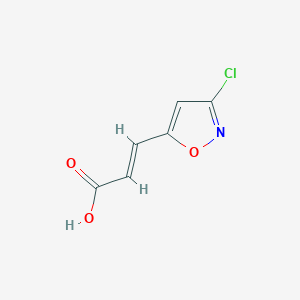
![(2R)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid](/img/structure/B13456540.png)
![2,2,2-trifluoro-N-[(4-methylpiperidin-3-yl)methyl]acetamide](/img/structure/B13456541.png)
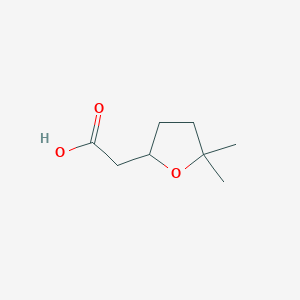
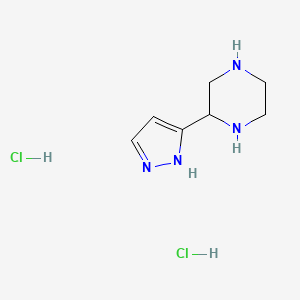
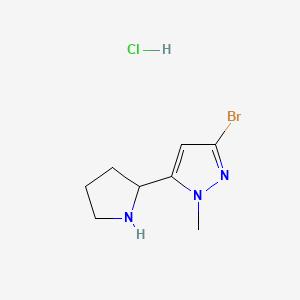
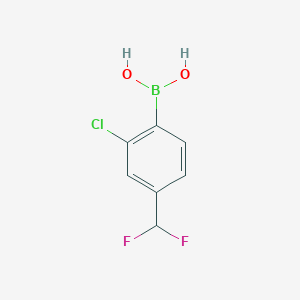

![2-[(2,4-Dichlorothiophen-3-yl)amino]acetic acid hydrochloride](/img/structure/B13456576.png)

